molecular formula C9H14N2 B2691956 (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine CAS No. 2248174-56-1

(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine

Cat. No.: B2691956
CAS No.: 2248174-56-1
M. Wt: 150.225
InChI Key: YVBDVJAMUONDBV-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine is a chiral amine featuring a pyridine moiety attached to a propane backbone. Pyridine-containing amines are often studied for their applications in medicinal chemistry, particularly in neurotransmitter receptor modulation due to their ability to interact with hydrophobic and aromatic binding pockets.

Properties

IUPAC Name

(2S)-2-methyl-3-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDVJAMUONDBV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves the reductive amination of 2-methyl-3-pyridin-2-ylpropanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: Another approach involves the chiral resolution of racemic mixtures using chiral acids or bases to obtain the desired enantiomer.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of the corresponding nitrile or imine intermediates under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and efficiency.

    Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to the development of new pharmaceuticals.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new therapeutic agents for treating neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The closest structural analog identified is 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine (CAS 1232432-91-5), which shares a propane-1-amine backbone but differs in substituent placement and composition. Key distinctions include:

Property (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine 2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
Substituent Position Pyridin-2-yl at C3; methyl at C2 3-Methylpyridin-2-yl at C2; methyl at C2
Pyridine Modification Unsubstituted pyridine ring 3-Methyl group on pyridine ring
Molecular Formula C9H14N2* C10H16N2
Molecular Weight ~150.22 g/mol* 164.25 g/mol
Stereochemistry (2S) configuration Not specified (likely racemic or undefined)

*Calculated based on structural differences from the analog.

Physicochemical Properties

While direct data for the target compound is absent, inferences can be drawn:

  • Steric Effects : The (2S) configuration and pyridin-2-yl placement at C3 may alter steric hindrance, affecting binding to biological targets compared to the C2-substituted analog.

Pharmacological Considerations

Pyridine derivatives are known for their roles in central nervous system (CNS) drug design. For example:

  • The analog’s 3-methylpyridine group could enhance lipophilicity, favoring blood-brain barrier penetration.
  • The target compound’s lack of a pyridine methyl group might reduce off-target interactions but also diminish receptor affinity, depending on the target site.

Biological Activity

(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine, a chiral compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11_{11}H16_{16}N2_2

Molecular Weight: 176.26 g/mol

Chirality: The (2S) configuration is crucial as it influences the compound's biological activity compared to its (2R) counterpart and racemic mixtures.

The biological activity of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It can function as either an inhibitor or activator depending on the specific biological context. The compound's unique pyridine ring contributes to its electronic properties, enhancing its binding affinity to target proteins.

1. Antiviral Properties

Research indicates that compounds similar to (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine exhibit antiviral activities, particularly against coronaviruses. For instance, a related compound demonstrated potent inhibition of the SARS-CoV-2 main protease, suggesting potential applications in treating viral infections .

2. Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to modulate neuronal signaling pathways positions it as a candidate for further investigation in treating conditions such as Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of SARS-CoV-2 main protease
NeuroprotectiveModulation of neurotrophic factors
AntiproliferativeCytotoxic effects on cancer cell lines

Case Study: Antiviral Mechanism

In a study examining the antiviral efficacy of related compounds, it was found that (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine analogs displayed significant inhibition of viral replication in vitro. The mechanism involved reversible binding to the viral protease, which is critical for viral maturation and replication .

Comparative Analysis with Similar Compounds

The biological activity of (2S)-2-Methyl-3-pyridin-2-ylpropan-1-amine can be contrasted with its enantiomer, (2R)-2-Methyl-3-pyridin-2-ylpropan-1-amine. While both compounds share structural similarities, their differing chiral configurations lead to variations in their pharmacological profiles:

CompoundActivity TypeKey Findings
(2S)-2-Methyl-3-pyridin-2-ylpropan-1-amineAntiviral, NeuroprotectivePotent against SARS-CoV-2
(2R)-2-Methyl-3-pyridin-2-ylpropan-1-amineLimited activityLess effective in neuroprotective assays

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